N-benzyl-3-chloro-N-methylpropanamide

Hydrogen bonding Physicochemical properties Amide classification

N-benzyl-3-chloro-N-methylpropanamide (CAS 3318-15-8) is a tertiary amide (C₁₁H₁₄ClNO, MW 211.69 g/mol) featuring an N-benzyl-N-methyl substitution pattern and a terminal 3-chloropropyl chain. Unlike its secondary amide analog Beclamide (N-benzyl-3-chloropropanamide, CAS 501-68-8), the N-methyl group in this compound eliminates the possibility of intermolecular hydrogen bonding, which fundamentally alters its solubility profile, boiling point, and reactivity.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 3318-15-8
Cat. No. B1273326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-chloro-N-methylpropanamide
CAS3318-15-8
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)CCCl
InChIInChI=1S/C11H14ClNO/c1-13(11(14)7-8-12)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
InChIKeyJAWIMEZRQVNCAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-benzyl-3-chloro-N-methylpropanamide (CAS 3318-15-8): A Tertiary Amide Building Block for Antimicrobial Penem Synthesis


N-benzyl-3-chloro-N-methylpropanamide (CAS 3318-15-8) is a tertiary amide (C₁₁H₁₄ClNO, MW 211.69 g/mol) featuring an N-benzyl-N-methyl substitution pattern and a terminal 3-chloropropyl chain . Unlike its secondary amide analog Beclamide (N-benzyl-3-chloropropanamide, CAS 501-68-8), the N-methyl group in this compound eliminates the possibility of intermolecular hydrogen bonding, which fundamentally alters its solubility profile, boiling point, and reactivity . The compound serves as a key intermediate in the synthesis of penem derivatives with potent anti-MRSA activity, as documented in patent literature [1].

Why N-benzyl-3-chloro-N-methylpropanamide Cannot Be Replaced by Beclamide or Other Secondary Amide Analogs


The N-methyl group on N-benzyl-3-chloro-N-methylpropanamide converts the amide from a hydrogen-bond donor (secondary amide, as in Beclamide) to a purely hydrogen-bond acceptor (tertiary amide), resulting in a fundamentally different physicochemical profile . Beclamide has a melting point of 94°C and limited solubility in water (0.005–0.01%) [1], whereas the tertiary amide target compound lacks intermolecular hydrogen bonding, leading to a predicted boiling point of 336.5°C without a defined melting point and altered organic solvent solubility . More critically, in penem antibiotic synthesis, the N-methyl group is essential for the final pharmacophore: the patent literature explicitly requires the N-benzyl-N-methylpropanamide scaffold for constructing the anti-MRSA penem derivatives, and the des-methyl analog (Beclamide) cannot yield the same active pharmaceutical ingredient [2].

Quantitative Differentiation Evidence: N-benzyl-3-chloro-N-methylpropanamide vs. Closest Analogs


Tertiary Amide vs. Secondary Amide: Loss of Intermolecular Hydrogen Bonding Capability

N-benzyl-3-chloro-N-methylpropanamide is a tertiary amide (N atom bonded to three carbons: carbonyl, methyl, and benzyl) and therefore cannot act as a hydrogen-bond donor. In contrast, Beclamide (N-benzyl-3-chloropropanamide) is a secondary amide with one N–H bond capable of donating hydrogen bonds . This structural difference eliminates intermolecular hydrogen bonding in the target compound, directly affecting its boiling point, melting behavior, and solubility profile [1].

Hydrogen bonding Physicochemical properties Amide classification

Anti-MRSA Activity: Penem Derivatives Synthesized from the N-Benzyl-N-Methyl Scaffold

According to patent US20050004092A1, penem derivatives synthesized using the N-benzyl-N-methylpropanamide scaffold exhibit strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) [1]. The patent explicitly states that the compound (I) 'exhibits strong antibacterial activities, and especially, shows strong activities against MRSA... against which no general antibacterial agents are recognized to be effective' [2]. The des-methyl analog Beclamide is an anticonvulsant agent with no reported anti-MRSA activity, demonstrating a complete divergence of biological application space driven solely by N-methylation [3].

Antimicrobial MRSA Penem antibiotics

Synthetic Yield in Thioester Formation: 85% Conversion to 3-Acetylthio-N-benzyl-N-methylpropionylamide

In the patent literature (EP0757051B1), N-benzyl-3-chloro-N-methylpropanamide undergoes nucleophilic substitution with thioacetate to yield 3-acetylthio-N-benzyl-N-methylpropionylamide in 85% yield [1]. This transformation exploits the terminal 3-chloro group as a leaving group. The N-methyl substitution is critical here: the tertiary amide is resistant to competing N-acylation side reactions that could occur with the secondary amide Beclamide, thereby enabling cleaner conversion .

Nucleophilic substitution Thioester synthesis Penem intermediate

Commercial Purity Specification: 97% Minimum Purity (Sigma-Aldrich/Combi-Blocks)

Commercially, N-benzyl-3-chloro-N-methylpropanamide is available at 97% purity from Sigma-Aldrich (via Combi-Blocks) and at 98% purity from MolCore . In contrast, Beclamide is typically offered at lower purities (e.g., 95%) and is classified as a discontinued drug substance rather than a synthetic building block . The higher purity specification of the target compound reflects its role as a research intermediate requiring tighter quality control for reproducible synthesis.

Purity specification Quality control Procurement

Predicted LogP and Organic Solvent Solubility: Tertiary Amide Enhances Lipophilicity

The predicted octanol/water partition coefficient (LogP) for N-benzyl-3-chloro-N-methylpropanamide is 1.7 [1], indicating moderate lipophilicity suitable for organic solvent extraction. The tertiary amide structure eliminates water solubility associated with N–H hydrogen bonding, making the compound readily soluble in common organic solvents . Beclamide, with its secondary amide N–H, has measurable though very low water solubility (0.005–0.01%) [2].

Lipophilicity LogP Solvent extraction

Optimal Application Scenarios for Procuring N-benzyl-3-chloro-N-methylpropanamide (CAS 3318-15-8)


Synthesis of Anti-MRSA Penem Antibiotic Intermediates

This compound is the designated building block for constructing penem derivatives with anti-MRSA activity, as described in patents US20050004092A1 and EP0757051B1 [1]. The 3-chloro group serves as a leaving group for nucleophilic substitution, enabling the introduction of thioester functionality at the propionyl chain terminus, while the N-benzyl-N-methyl amide provides the required tertiary amide scaffold that avoids competing N–H side reactions [2]. Researchers developing next-generation β-lactam antibiotics targeting methicillin-resistant Staphylococcus aureus should prioritize this compound over secondary amide analogs.

Medicinal Chemistry Scaffold Diversification via Nucleophilic Displacement

The terminal 3-chloro group is a versatile electrophilic handle for SN2 reactions with sulfur, nitrogen, and oxygen nucleophiles . The reported 85% yield in thioacetate displacement demonstrates practical synthetic utility [3]. The tertiary amide core remains intact under these conditions, allowing the chloro group to be selectively replaced without amide bond cleavage. This makes the compound suitable for library synthesis where the benzyl/methyl amide scaffold is retained while diversifying the side chain.

Agrochemical Intermediate for Novel Pesticide Development

The compound is cited as an intermediate in agrochemical synthesis, contributing to the development of new pesticides . The combination of a lipophilic benzyl group (LogP = 1.7) and a reactive chloroalkyl chain provides a balance of membrane permeability and synthetic versatility that is desirable in agrochemical lead optimization [4]. Procurement for crop protection R&D benefits from the 97–98% commercial purity specifications available from major vendors .

Physicochemical Reference Standard for Tertiary Amide Property Studies

With a predicted boiling point of 336.5°C, density of 1.128 g/cm³, and LogP of 1.7, this compound serves as a well-characterized tertiary amide reference for physicochemical property studies . Its lack of N–H hydrogen bonding distinguishes it from secondary amides like Beclamide (mp 94°C, water solubility 0.005–0.01%), making it a useful comparator in studies of amide hydrogen bonding effects on solubility, partitioning, and chromatographic behavior [5].

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